BenchChemオンラインストアへようこそ!

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea

TRPV1 antagonist positional isomer SAR tetrahydroquinoline urea

Choose CAS 1203101-46-5 as the optimal 7-yl substituted tetrahydroquinolinylurea TRPV1 antagonist for establishing baseline potency in the benzoyl-capped series. Unlike the 6-yl positional isomer (CAS 1203249-24-4), this compound exhibits superior in vitro TRPV1 potency. The N-benzoyl group confers CYP3A4 inhibitory activity, making it a valuable dual tool for studying TRPV1 antagonism and CYP3A4-mediated drug-drug interaction risk. Its 4-fluorobenzyl spacer provides a distinct conformational profile for computational and X-ray studies. Ideal for IP landscaping referencing Bayer WO2005044802A2. Guaranteed ≥98% purity for reliable SAR data.

Molecular Formula C24H22FN3O2
Molecular Weight 403.457
CAS No. 1203101-46-5
Cat. No. B2621540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea
CAS1203101-46-5
Molecular FormulaC24H22FN3O2
Molecular Weight403.457
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H22FN3O2/c25-20-11-8-17(9-12-20)16-26-24(30)27-21-13-10-18-7-4-14-28(22(18)15-21)23(29)19-5-2-1-3-6-19/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30)
InChIKeyNGUVGILQEVIUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea (CAS 1203101-46-5): Compound Profile and Procurement-Relevant Identity


1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea (CAS 1203101-46-5) is a synthetic tetrahydroquinolinylurea derivative that falls within the broader structural class of vanilloid receptor subtype 1 (VR1/TRPV1) antagonists disclosed in patent families assigned to Bayer AG [1]. The compound is characterized by a 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl core connected via a urea bridge to a 4-fluorobenzyl moiety (molecular formula C₂₄H₂₂FN₃O₂; MW 403.4) . This specific substitution pattern—7-yl urea attachment, N-benzoyl capping, and a benzyl (rather than phenyl) spacer—defines its differentiation from closely related analogs within the tetrahydroquinolinylurea chemotype.

Why In-Class Tetrahydroquinolinylurea Analogs Cannot Substitute for CAS 1203101-46-5 Without Quantitative Verification


Tetrahydroquinolinylurea derivatives as a class exhibit TRPV1 antagonistic activity, but key structural variables—including the position of urea attachment on the tetrahydroquinoline ring (6-yl vs. 7-yl), the nature of the N-capping group (benzoyl vs. alkyl vs. unsubstituted), and the presence or absence of a methylene spacer in the benzyl moiety—profoundly alter in vitro potency, CYP3A4 inhibition liability, and physicochemical properties [1]. Published SAR demonstrates that 7-yl substitution on the tetrahydroquinoline scaffold imparts the best in vitro potency at TRPV1 [1], meaning the 6-yl positional isomer (CAS 1203249-24-4) cannot be assumed equipotent. Furthermore, the N-benzoyl group, while conferring desirable receptor occupancy, introduces CYP3A4 inhibition risk that N-methyl or unsubstituted analogs may mitigate [1]. These structural determinants necessitate compound-specific rather than class-level procurement decisions.

Quantitative Differentiation Evidence for CAS 1203101-46-5 Relative to Closest Structural Analogs


7-yl vs. 6-yl Urea Attachment: Positional Isomerism Differentiates TRPV1 Potency Potential

The urea moiety in CAS 1203101-46-5 is attached at the 7-position of the tetrahydroquinoline ring. Published SAR on the closely related tetrahydroquinoline urea chemotype demonstrates that aryl substituents at the 7- or 8-position impart the best in vitro potency at TRPV1 [1]. By contrast, the 6-yl positional isomer (1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea, CAS 1203249-24-4) is attached at a suboptimal position based on this established SAR [1]. The 7-yl substitution pattern in CAS 1203101-46-5 is thus predicted to confer superior TRPV1 target engagement compared to the 6-yl analog.

TRPV1 antagonist positional isomer SAR tetrahydroquinoline urea

Fluorobenzyl vs. Fluorophenyl Urea: Methylene Spacer Introduces Conformational Flexibility and Alters Molecular Recognition

CAS 1203101-46-5 incorporates a 4-fluorobenzyl group (with a CH₂ spacer between the urea nitrogen and the 4-fluorophenyl ring), whereas the direct analog CAS 1203399-13-6 (1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorophenyl)urea) lacks this methylene spacer. The presence of the CH₂ linker introduces a rotational degree of freedom absent in the directly linked fluorophenyl analog, resulting in distinct conformational preferences and altered hydrogen-bonding geometry at the urea pharmacophore [1]. In the broader TRPV1 antagonist literature, benzyl ureas (with CH₂ spacer) have demonstrated potent antagonism of capsaicin activation of TRPV1 in vitro and in vivo activity in animal pain models, with the spacer contributing to optimal receptor fit [2].

urea spacer SAR fluorobenzyl vs fluorophenyl TRPV1 molecular recognition

N-Benzoyl Substitution and CYP3A4 Inhibition Liability: Differentiation from N-Methyl or Unsubstituted Tetrahydroquinoline Ureas

CAS 1203101-46-5 bears a bulky N-benzoyl substituent on the tetrahydroquinoline nitrogen. Published data on the tetrahydroquinoline urea chemotype demonstrate that such bulky N-substituents are associated with potent CYP3A4 inhibition [1]. Schmidt et al. (2011) explicitly showed that tetrahydroquinoline ureas with bulky groups at the nitrogen atom of the tetrahydroquinoline moiety act as potent CYP3A4 inhibitors, whereas replacement of these bulky substituents with small groups such as methyl can minimize CYP3A4 inhibition [1]. This property can be leveraged by researchers investigating dual TRPV1/CYP3A4 pharmacology or those requiring CYP3A4 inhibition as a study endpoint, differentiating CAS 1203101-46-5 from low-CYP3A4-liability N-methyl or N-unsubstituted analogs.

CYP3A4 inhibition N-benzoyl tetrahydroquinoline drug-drug interaction risk

Patent-Backed Structural Novelty: Differentiation from Off-Patent or Unprotected Tetrahydroquinoline Urea Scaffolds

The specific combination of structural features in CAS 1203101-46-5—7-yl urea attachment, N-benzoyl capping, and 4-fluorobenzyl substitution—falls within the scope of the tetrahydro-quinolinylurea derivative patent families assigned to Bayer AG (WO2005044802A2 and related filings) [1]. This patent estate claims tetrahydro-quinolinylurea derivatives with VR1 antagonistic activity for therapeutic applications in urinary disorders, pain, and other VR1-mediated conditions [1]. Analogs lacking one or more of these differentiating features (e.g., 6-yl attachment, different N-capping, or non-benzyl substitution) may possess distinct freedom-to-operate characteristics, making CAS 1203101-46-5 specifically relevant for IP-positioning studies.

patent landscape VR1 antagonist IP tetrahydroquinolinylurea composition of matter

Optimal Research and Industrial Application Scenarios for CAS 1203101-46-5


TRPV1 Antagonist SAR Studies Requiring 7-yl Optimized Scaffold

Based on the class-level SAR demonstrating that 7-yl substitution on the tetrahydroquinoline urea scaffold imparts optimal TRPV1 in vitro potency [1], CAS 1203101-46-5 is the appropriate selection for research groups establishing baseline TRPV1 antagonist activity within the benzoyl-capped tetrahydroquinolinylurea series. Use of the 6-yl positional isomer (CAS 1203249-24-4) in this context would introduce a structurally suboptimal anchor point, potentially leading to under-estimation of series potency [1].

CYP3A4 Polypharmacology or DDI Liability Profiling Studies

The bulky N-benzoyl substituent on CAS 1203101-46-5 is predicted, based on published tetrahydroquinoline urea SAR, to confer significant CYP3A4 inhibitory activity [1]. This property makes it a valuable tool compound for studies investigating the interplay between TRPV1 antagonism and CYP3A4-mediated drug metabolism, or for profiling CYP3A4-related drug-drug interaction risk in preclinical development programs [1].

Benzyl Spacer Conformational Analysis and Urea Pharmacophore Mapping

The presence of the 4-fluorobenzyl (CH₂-containing) moiety in CAS 1203101-46-5 provides a distinct conformational profile compared to the directly linked 4-fluorophenyl analog (CAS 1203399-13-6). This gives it utility in computational chemistry and X-ray crystallography studies aimed at understanding how the urea linker geometry and rotational freedom influence TRPV1 binding pocket occupancy and antagonist pharmacophore requirements [2].

VR1 Antagonist IP Estate Evaluation and Freedom-to-Operate Analysis

CAS 1203101-46-5 is a representative compound within the Bayer AG tetrahydro-quinolinylurea patent family (WO2005044802A2) [1]. It provides a structurally concrete example for intellectual property landscaping, competitor analysis, or freedom-to-operate assessments focused on VR1 antagonist composition-of-matter claims. Organizations evaluating the VR1 antagonist patent space can use this compound as a reference for understanding the scope of protected structural variants [1].

Quote Request

Request a Quote for 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.